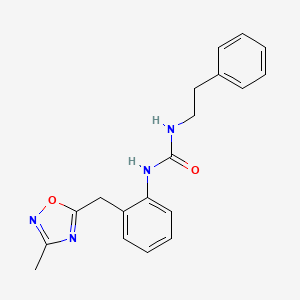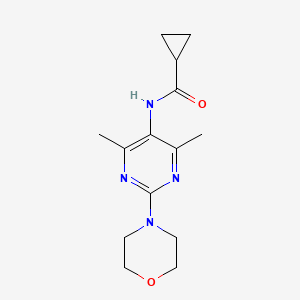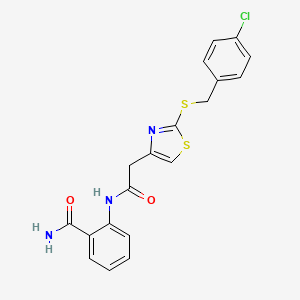![molecular formula C9H9Br3N2O2 B2841532 Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide CAS No. 1609406-64-5](/img/structure/B2841532.png)
Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide: is a chemical compound with the molecular formula C9H7BrN2O2·2HBr and a molecular weight of 416.89 g/mol. This compound is characterized by its bromoimidazo[1,2-A]pyridine core structure, which is a derivative of imidazo[1,2-A]pyridine, a heterocyclic aromatic organic compound.
Synthetic Routes and Reaction Conditions:
From α-bromoketones and 2-aminopyridine: This method involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions to form the desired compound[_{{{CITATION{{{2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1 ...](https://pubs.rsc.org/en/content/articlepdf/2019/ra/c9ra06724h). The reaction typically proceeds via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in a metal-free environment[{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve large-scale production.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Substitution reactions can occur at various positions on the imidazo[1,2-A]pyridine ring, often involving the replacement of a bromine atom with another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound, depending on the specific oxidizing agent and conditions used.
Reduction Products: Reduced forms of the compound, which may have different physical and chemical properties.
Substitution Products: Substituted derivatives where the bromine atom is replaced by other functional groups, such as hydroxyl, amino, or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used in organic synthesis and as a building block for the construction of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities. Biology: In biological research, it serves as a tool for studying enzyme mechanisms and interactions with biological macromolecules. Medicine: Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in material science and industrial processes.
Mecanismo De Acción
The mechanism by which Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The bromoimidazo[1,2-A]pyridine core structure can bind to various enzymes and receptors, influencing biological processes and pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Imidazo[1,2-A]pyridine: The parent compound without the bromo and carboxylate groups.
3-Bromoimidazo[1,2-A]pyridine: The compound without the methyl and dihydrobromide groups.
Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate: The compound without the dihydrobromide group.
Uniqueness: The presence of both the bromo and carboxylate groups, along with the dihydrobromide, makes this compound unique compared to its similar counterparts. These functional groups contribute to its distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
IUPAC Name |
methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2.2BrH/c1-14-9(13)7-8(10)12-5-3-2-4-6(12)11-7;;/h2-5H,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEUOYSJCKPDJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C=CC=CC2=N1)Br.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-2-(2-(1-(1H-benzo[d]imidazol-2-yl)ethylidene)hydrazinyl)-6-bromo-4-phenylquinazoline](/img/structure/B2841455.png)

![1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine](/img/structure/B2841460.png)
![2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2841462.png)




![(E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino 3-methoxybenzoate](/img/structure/B2841467.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2841469.png)

